molecular formula C17H10F3IN2O3 B400228 N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-IODOPHENYL)ACETAMIDE

N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-IODOPHENYL)ACETAMIDE

Cat. No.: B400228
M. Wt: 474.17g/mol
InChI Key: LAWPARGTIQMTBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-IODOPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-IODOPHENYL)ACETAMIDE typically involves the reaction of phthalimide derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of phthalimide with glycine derivatives in the presence of a base to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-IODOPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophiles used.

Scientific Research Applications

N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-IODOPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-IODOPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler analog with similar structural features but lacking the trifluoro and iodophenyl groups.

    N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide: Similar structure but without the trifluoro and iodophenyl modifications.

Uniqueness

N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-IODOPHENYL)ACETAMIDE is unique due to the presence of trifluoro and iodophenyl groups, which impart distinct chemical and biological properties. These modifications can enhance the compound’s reactivity, stability, and potential biological activities compared to its simpler analogs .

Properties

Molecular Formula

C17H10F3IN2O3

Molecular Weight

474.17g/mol

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-(4-iodophenyl)acetamide

InChI

InChI=1S/C17H10F3IN2O3/c18-17(19,20)16(26)22(11-7-5-10(21)6-8-11)9-23-14(24)12-3-1-2-4-13(12)15(23)25/h1-8H,9H2

InChI Key

LAWPARGTIQMTBL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CN(C3=CC=C(C=C3)I)C(=O)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CN(C3=CC=C(C=C3)I)C(=O)C(F)(F)F

Origin of Product

United States

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